

Spectroscopic Profile of 2-Chloroethyl p-toluenesulfonate: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloroethyl p-toluenesulfonate

Cat. No.: B146322

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This technical guide provides an in-depth overview of the spectroscopic data for **2-Chloroethyl p-toluenesulfonate** (CAS No. 80-41-1), a key intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, supplemented by detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Chloroethyl p-toluenesulfonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.81	Doublet (d)	2H	Aromatic H (ortho to SO ₂)
7.37	Doublet (d)	2H	Aromatic H (ortho to CH ₃)
4.23	Triplet (t)	2H	-OCH ₂ -
3.66	Triplet (t)	2H	-CH ₂ Cl
2.46	Singlet (s)	3H	-CH ₃

¹³C NMR (Carbon NMR) Data

While a complete, explicitly assigned spectrum is not readily available in all public databases, typical chemical shifts for the carbon environments in **2-Chloroethyl p-toluenesulfonate** are presented below based on spectral data and predictive models.

Chemical Shift (δ) ppm	Assignment
~145	Aromatic C-SO ₂
~134	Aromatic C-CH ₃
~130	Aromatic CH (ortho to SO ₂)
~128	Aromatic CH (ortho to CH ₃)
~69	-OCH ₂ -
~41	-CH ₂ Cl
~22	-CH ₃

Infrared (IR) Spectroscopy

The following table lists the characteristic absorption bands observed in the infrared spectrum of **2-Chloroethyl p-toluenesulfonate**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1600, ~1495	Medium	Aromatic C=C bending
~1360	Strong	S=O asymmetric stretch
~1170	Strong	S=O symmetric stretch
~1100	Strong	C-O stretch
~950	Strong	S-O stretch
~740	Strong	C-Cl stretch
~660	Strong	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

The mass spectrum of **2-Chloroethyl p-toluenesulfonate** is characterized by a molecular ion peak and several key fragment ions.

m/z	Relative Intensity	Assignment
234/236	Moderate	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl isotopes)
171	High	[M - C ₂ H ₄ Cl] ⁺
155	High	[CH ₃ C ₆ H ₄ SO ₂] ⁺
91	Very High	[C ₇ H ₇] ⁺ (Tropylium ion)
65	Moderate	[C ₅ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **2-Chloroethyl p-toluenesulfonate** is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- The solution is transferred to a 5 mm NMR tube.

^1H NMR Spectroscopy:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1.0 s.
 - Acquisition Time: 4.0 s.
 - Spectral Width: 16 ppm.
 - Temperature: 298 K.

^{13}C NMR Spectroscopy:

- Instrument: A 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
- Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.

- Number of Scans: 1024-4096 (or more, depending on concentration).
- Relaxation Delay: 2.0 s.
- Acquisition Time: 1.5 s.
- Spectral Width: 240 ppm.
- Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: As **2-Chloroethyl p-toluenesulfonate** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation and Data Acquisition:

- **Instrument:** A Fourier-Transform Infrared Spectrometer.
- **Parameters:**
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Mode: Transmittance.
- A background spectrum of the clean salt plates is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation and Data Acquisition:

- Instrument: A mass spectrometer coupled with a gas chromatograph (GC-MS) is typically used for analysis of this compound.
- Ionization Method: Electron Ionization (EI) at 70 eV.

Gas Chromatography (GC) Conditions:

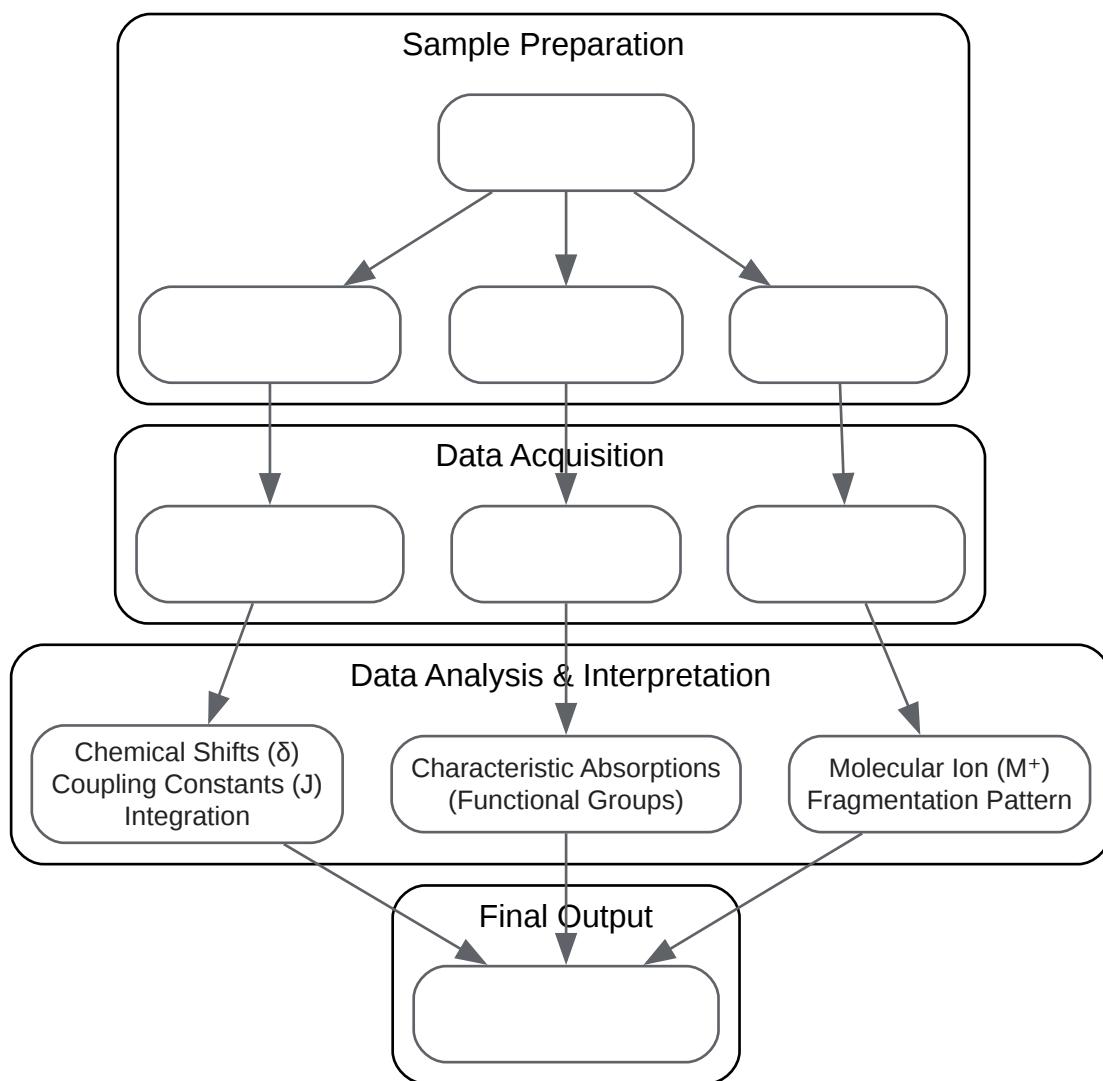
- Column: A non-polar capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.

Mass Spectrometry (MS) Conditions:

- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-450.
- Solvent Delay: 3 minutes.

Data Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **2-Chloroethyl p-toluenesulfonate**.



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Caption: Workflow for Spectroscopic Analysis.

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